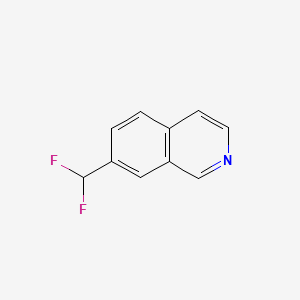

7-(Difluoromethyl)isoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINXRWBVDPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-(Difluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 7-(difluoromethyl)isoquinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The strategic introduction of a difluoromethyl (-CHF₂) group into the isoquinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutic agents. This document delves into the causal rationale behind synthetic strategies, provides detailed experimental protocols, and outlines the analytical techniques essential for the unambiguous characterization of the target compound.

The Strategic Imperative of Fluorination in Isoquinoline Scaffolds

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[5]

The difluoromethyl group, in particular, is a fascinating bioisostere for hydroxyl, thiol, or amino moieties.[6] Its ability to act as a lipophilic hydrogen bond donor can lead to improved membrane permeability and enhanced interactions with protein targets.[6] Consequently, the synthesis of difluoromethylated isoquinolines, such as the 7-substituted isomer, is a key objective for expanding the chemical space available for drug discovery.

Synthetic Pathways to this compound: A Mechanistic Approach

The synthesis of this compound can be approached through various strategies. A highly effective and versatile method involves the cross-coupling of a pre-functionalized isoquinoline, such as 7-bromoisoquinoline, with a suitable difluoromethylating agent. This approach is often preferred due to the commercial availability of the starting materials and the high functional group tolerance of modern cross-coupling reactions.

Palladium-Catalyzed Difluoromethylation of 7-Bromoisoquinoline

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The difluoromethylation of heteroaryl halides, including bromides, under mild conditions has been successfully demonstrated.[7][8] This method provides a direct and efficient route to the target compound.

Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Difluoromethylation

Caption: A simplified representation of the key steps in the palladium-catalyzed difluoromethylation of an aryl halide.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a difluoromethyl source, and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from established methods for the palladium-catalyzed difluoromethylation of heteroaryl bromides.[7][8]

Materials:

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) or other suitable difluoromethylating agent

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium fluoride (KF)

-

Anhydrous 1,4-dioxane

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add 7-bromoisoquinoline (1.0 mmol), potassium fluoride (3.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and (difluoromethyl)trimethylsilane (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Comprehensive Characterization of this compound

The unambiguous identification and characterization of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 9.0 | d | ~5-6 | H-1 |

| 7.5 - 8.0 | m | - | Aromatic Protons | |

| 6.5 - 7.0 | t | ~56 | -CH F₂ | |

| ¹³C | 150 - 155 | d | ~5-10 | C-1 |

| 120 - 145 | m | - | Aromatic Carbons | |

| 110 - 115 | t | ~240-250 | -C F₂H | |

| ¹⁹F | -105 to -115 | d | ~56 | -CF₂ H |

Note: These are predicted values based on known data for similar aromatic difluoromethyl compounds and may vary slightly from experimental results.[12][13][14]

Diagram 2: Key NMR Correlations for Structural Confirmation

Caption: Expected key 1-bond and 2-bond NMR coupling interactions in this compound.

The characteristic triplet in the ¹H NMR spectrum for the -CHF₂ proton and the corresponding doublet in the ¹⁹F NMR spectrum, both with a coupling constant of approximately 56 Hz, are diagnostic for the difluoromethyl group. The ¹³C NMR will show a triplet for the difluoromethyl carbon with a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 179.06 | Molecular Ion |

| [M-H]⁺ | 178.05 | Loss of a hydrogen atom |

| [M-F]⁺ | 160.06 | Loss of a fluorine atom |

| [M-CHF₂]⁺ | 128.05 | Loss of the difluoromethyl radical |

The fragmentation of aromatic compounds in mass spectrometry often involves the loss of small, stable molecules or radicals.[15][16][17] For this compound, the molecular ion peak is expected to be prominent, with characteristic fragmentation involving the loss of hydrogen, fluorine, or the entire difluoromethyl group.

Applications and Future Directions in Drug Discovery

The synthesis and characterization of this compound open up new avenues for the development of novel drug candidates. The unique properties conferred by the difluoromethyl group can be exploited to design molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Difluoromethylated heterocycles have shown promise in various therapeutic areas, including as enzyme inhibitors and in the development of agrochemicals.[6][18] The availability of a robust synthetic route to this compound will enable its incorporation into a diverse range of molecular scaffolds for biological screening. Future research will likely focus on exploring the biological activities of this compound and its derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders.

References

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). [Source not further specified].

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Supporting Information - The Royal Society of Chemistry. [Link]

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 4848–4852. [Link]

-

Copper-Catalyzed Difluoroalkylation Reaction. (2022). MDPI. [Link]

-

Supplementary Materials for. (n.d.). ChemRxiv. [Link]

-

A New Reagent for Direct Difluoromethylation. (n.d.). PMC. [Link]

-

Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (2023). PMC. [Link]

-

¹H NMR signals of the difluorobenzene ring undergo significant... (n.d.). ResearchGate. [Link]

-

Difluoromethylation of Heterocycles via a Radical Process. (n.d.). RSC Publishing. [Link]

-

Kim, S., Hwang, K. H., Park, H. G., Kwak, J., Lee, H., & Kim, H. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 6061. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (n.d.). RSC Publishing. [Link]

-

Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (2019). Semantic Scholar. [Link]

-

Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. (n.d.). PMC. [Link]

- Chemical shifts. (n.d.). [Source not further specified].

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Supporting Information. [Link]

-

Search Results. (n.d.). Beilstein Journals. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. [Link]

-

Palladium-catalyzed phosphonyldifluoromethylation of alkenes with bromodifluoromethylphosphonate. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. (2014). PubMed. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Source not further specified].

-

(PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2025). ResearchGate. [Link]

- Mass Spectrometry: Fragmentation. (n.d.). [Source not further specified].

-

Biologically active isoquinoline alkaloids covering 2019-2022. (n.d.). PubMed. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). NIH. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. [Link]

-

A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. (2025). ResearchGate. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC. [Link]

-

Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Mass Spectrometry Fragmentation Part 2. (2015). YouTube. [Link]

-

Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. (2025). ResearchGate. [Link]

- Preparation method of isoquinoline derivative. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 7-Bromoisoquinoline 97 58794-09-5 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. youtube.com [youtube.com]

- 18. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-(Difluoromethyl)isoquinoline: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of the Difluoromethyl Group in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to a privileged heterocyclic scaffold such as isoquinoline, the difluoromethyl group can modulate key physicochemical parameters like basicity (pKa), lipophilicity (logP), and metabolic stability, thereby offering a powerful tool for lead optimization.[2]

This technical guide provides a comprehensive overview of 7-(Difluoromethyl)isoquinoline, a molecule of significant interest for researchers in drug development and materials science. While experimental data for this specific derivative is not extensively documented in publicly available literature, this guide will synthesize established principles of isoquinoline chemistry and the known effects of difluoromethyl substitution to provide a robust theoretical and practical framework. We will explore probable synthetic routes, predict physicochemical properties, outline detailed experimental protocols for their determination, and discuss the potential applications of this intriguing molecule.

Synthesis of this compound: Proposed Synthetic Strategies

The synthesis of the isoquinoline core can be achieved through several classic named reactions. The choice of strategy for this compound would depend on the availability of starting materials, particularly the appropriately substituted benzaldehyde or phenylethylamine precursors.

Proposed Synthetic Route 1: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline skeleton from a benzaldehyde and a 2,2-dialkoxyethylamine.[3] This approach is advantageous as it allows for the introduction of substituents on the benzene ring of the isoquinoline core.

Reaction Scheme:

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Step 1: Formation of the Benzalaminoacetal Intermediate.

-

To a solution of 3-(difluoromethyl)benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate may be used in the next step without further purification.

-

-

Step 2: Acid-Catalyzed Cyclization.

-

Slowly add the crude benzalaminoacetal intermediate to concentrated sulfuric acid (e.g., 70-80%) at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 100-120°C for several hours, monitoring for the formation of the isoquinoline product.[4]

-

After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Proposed Synthetic Route 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, starting from a β-phenylethylamine derivative.[5] This method involves the cyclization of an N-acylated phenylethylamine to a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated.[6]

Reaction Scheme:

Caption: Proposed Bischler-Napieralski synthesis of this compound.

Physicochemical Properties: Predictions and Experimental Determination

The introduction of the difluoromethyl group at the 7-position of the isoquinoline ring is expected to significantly influence its physicochemical properties compared to the parent isoquinoline molecule.

| Property | Predicted Effect of 7-CHF₂ Group | Predicted Value | Experimental Protocol |

| pKa | The electron-withdrawing nature of the CHF₂ group is expected to decrease the basicity of the isoquinoline nitrogen. | < 5.14 | Potentiometric Titration or UV-Vis Spectrophotometric Titration.[7] |

| logP | The CHF₂ group will increase the lipophilicity of the molecule compared to unsubstituted isoquinoline. | > 2.1 | Shake-Flask Method or Reverse-Phase HPLC.[8] |

| Solubility | Expected to have low aqueous solubility but good solubility in common organic solvents. | - | Kinetic or Thermodynamic Solubility Assays. |

| Melting Point | Likely a solid at room temperature. | - | Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Boiling Point | Higher than unsubstituted isoquinoline due to increased molecular weight and polarity. | - | Determined by distillation under reduced pressure. |

Experimental Workflow for pKa Determination via UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization: An In-Silico Perspective

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not available, predictions can be made based on the known spectra of isoquinoline and the electronic effects of the difluoromethyl group.[9][10]

¹H NMR Spectroscopy (Predicted, in CDCl₃):

-

The protons on the pyridine ring (H-1 and H-3) will be the most deshielded.

-

The proton at H-8 will likely be a singlet or a narrow doublet.

-

The protons on the benzene ring (H-5, H-6) will show characteristic aromatic couplings.

-

The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

-

The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

The carbon attached to the difluoromethyl group (C-7) will also show coupling to the fluorine atoms.

-

The chemical shifts of the carbons in the benzene ring will be influenced by the electron-withdrawing nature of the CHF₂ group.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at the calculated molecular weight of C₁₀H₇F₂N.

-

Fragmentation patterns would likely involve the loss of fluorine and subsequent rearrangements of the heterocyclic core.

Potential Applications in Drug Discovery and Materials Science

The unique properties imparted by the difluoromethyl group make this compound an attractive scaffold for several applications:

-

Medicinal Chemistry: The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds and natural products.[11][12] The introduction of a CHF₂ group can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its ability to act as a hydrogen bond donor can lead to improved binding affinity and selectivity for biological targets.[1] This makes this compound a valuable building block for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and environmental profile of agrochemicals.

-

Materials Science: The electronic properties of the difluoromethyl-substituted isoquinoline ring could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Conclusion

This compound represents a molecule of high potential for researchers at the interface of chemistry, biology, and materials science. While a dedicated body of literature for this specific compound is yet to be established, this guide provides a comprehensive framework based on established synthetic methodologies and the predictable influence of the difluoromethyl group. The proposed synthetic routes offer viable pathways for its preparation, and the outlined experimental protocols provide a clear roadmap for its physicochemical and spectroscopic characterization. As the demand for novel fluorinated heterocycles continues to grow, this compound stands out as a promising scaffold for the development of next-generation pharmaceuticals and advanced materials.

References

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2004 , 6, 191-206. [Link]

-

Govindachari, T. R.; Pai, B. R.; Suguna, H.; Rajeswari, S. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1984 , 93 (2), 145-155. [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Venkov, A. P.; Statkova-Abeghe, S. M. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. 1996 , 61 (25), 8877-8884. [Link]

-

Quimica Organica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Chowdhury, S. M.; Dutta, A.; Cooks, R. G. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. 2017 , 139 (40), 14264-14272. [Link]

-

Hughes, D. W.; Holland, H. L.; MacLean, D. B. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. 1976 , 54 (14), 2252-2260. [Link]

-

de Sousa, J. S.; de Almeida, A. M. P.; de Oliveira, M. V. M. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2024 , 29 (9), 3009. [Link]

-

Schulman, S. G.; Rosenberg, L. S. Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences. 1980 , 69 (11), 1261-1263. [Link]

-

Rodima, T.; et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. 2017 , 2017 (31), 4475-4489. [Link]

-

PubChem. Isoquinoline. [Link]

-

Sap, J. B.; et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 2021 , 50 (15), 8404-8447. [Link]

-

Leito, I.; et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

-

Ewing, G. W.; Steck, E. A. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. 1946 , 68 (11), 2181-2187. [Link]

-

Myers, A. G.; et al. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. 2011 , 50 (45), 10734-10737. [Link]

-

Galdino-Pitta, M. R.; et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Computer-Aided Molecular Design. 2023 , 37 (7), 405-420. [Link]

-

Liang, W.; et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Pharmaceutical Analysis. 2012 , 2 (5), 331-338. [Link]

-

Soares, J. X.; et al. Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022 . [Link]

-

SpectraBase. Isoquinoline. [Link]

-

NIST. Isoquinoline. NIST WebBook. [Link]

-

ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

-

ResearchGate. Absorption spectrum of isoquinoline at 77 °K. [Link]

-

Wang, J.; et al. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. 2023 , 63 (6), 1769-1780. [Link]

-

Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

-

Huang, W.; et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. 2023 , 145 (31), 17147-17157. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ResearchGate. Calculated pK a values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. [Link]

-

Zafrani, Y.; Sod-Moriah, G.; Amir, D. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Discovery Today. 2024 , 29 (7), 103986. [Link]

-

Huang, W.; et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. 2023 . [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Morressier. Direct difluoromethylation of heterocycles using difluoroacetic acid. [Link]

-

Huang, W.; et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. 2020 , 11 (1), 224. [Link]

-

Wikipedia. Isoquinoline. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 12. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 7-(Difluoromethyl)isoquinoline: A Methodological and Interpretive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectral analysis of 7-(Difluoromethyl)isoquinoline, a novel heterocyclic compound of interest in medicinal chemistry. Given the scarcity of published data on this specific molecule, this document serves as a methodological guide, outlining the principles, experimental protocols, and expected spectral features for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The insights herein are derived from foundational principles of analytical chemistry and spectral data from structurally analogous compounds.

Introduction: The Significance of Fluorinated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic pharmaceuticals, valued for its diverse biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, can significantly modulate a molecule's physicochemical and pharmacological properties. These modifications can enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets by influencing lipophilicity and electronic characteristics. Therefore, the unambiguous structural elucidation of novel compounds like this compound is a critical step in the drug discovery and development pipeline. This guide provides the analytical blueprint for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the disposition of protons on the isoquinoline core and the nature of the difluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | 9.2 - 9.4 | s | - | Deshielded due to proximity to the electronegative nitrogen atom. |

| H-3 | 8.5 - 8.7 | d | 5.0 - 6.0 | Typical for isoquinolines, coupled to H-4. |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 | Coupled to H-3. |

| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 | Influenced by the bicyclic ring system. |

| H-6 | 7.7 - 7.9 | dd | 8.0 - 9.0, ~1.5 | Coupled to H-5 and H-8. |

| H-8 | 7.9 - 8.1 | s (broad) | - | May show small coupling to the -CHF₂ group. |

| -CHF₂ | 6.6 - 6.8 | t | 54.0 - 56.0 | Characteristic triplet due to coupling with two ¹⁹F nuclei. |

Predicted ¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will identify all carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C-1 | 151 - 153 | Positive | Deshielded imine carbon. |

| C-3 | 143 - 145 | Positive | Aromatic CH. |

| C-4 | 120 - 122 | Positive | Aromatic CH. |

| C-4a | 135 - 137 | Null | Quaternary carbon at the ring junction. |

| C-5 | 128 - 130 | Positive | Aromatic CH. |

| C-6 | 126 - 128 | Positive | Aromatic CH. |

| C-7 | 130 - 132 (t) | Null | Quaternary carbon attached to the -CHF₂ group, shows C-F coupling. |

| C-8 | 125 - 127 | Positive | Aromatic CH. |

| C-8a | 128 - 130 | Null | Quaternary carbon at the ring junction. |

| -CHF₂ | 113 - 116 (t) | Positive | Triplet due to one-bond C-F coupling (¹JCF). |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment.

-

Expected Chemical Shift: A single resonance is expected in the range of -110 to -120 ppm.

-

Expected Multiplicity: This signal will appear as a doublet of doublets (dd) due to coupling with the geminal proton (²JFH) and potentially a smaller coupling with H-8 (⁴JFH).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1.0 second.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire data with a spectral width of 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2.0 seconds.

-

Co-add 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with a spectral width of 50 ppm centered around -115 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1.5 seconds.

-

Co-add 64 scans.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra. Phase and baseline correct all spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectral Data

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the basic nitrogen of the isoquinoline ring, which is readily protonated.

-

Expected Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Monoisotopic Mass of C₁₀H₇F₂N = 179.0546

-

Expected m/z for [C₁₀H₈F₂N]⁺ = 180.0624

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. An experimentally determined mass within 5 ppm of the calculated value provides strong evidence for the chemical formula.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion will induce fragmentation, providing structural insights.

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to an ESI source.

-

MS Scan Acquisition:

-

Infuse the sample directly or via liquid chromatography.

-

Acquire full scan MS data in positive ion mode over a mass range of m/z 50-500.

-

Set the ESI source parameters as follows: capillary voltage at 3.5 kV, cone voltage at 30 V, and desolvation gas temperature at 350 °C.

-

-

MS/MS Scan Acquisition:

-

Select the [M+H]⁺ ion (m/z 180.06) as the precursor for collision-induced dissociation (CID).

-

Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Analyze the data using the instrument's software to determine accurate masses and identify fragmentation patterns.

Integrated Data Analysis and Structural Confirmation

The definitive structure of this compound is confirmed by the synergistic interpretation of all spectral data.

Caption: Workflow for integrated structural confirmation.

The ¹H and ¹³C NMR data establish the isoquinoline core's connectivity. The characteristic triplet in the ¹H NMR at ~6.7 ppm and the triplet in the ¹³C NMR at ~114 ppm are definitive evidence for the -CHF₂ group. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atoms. Finally, HRMS provides the exact elemental composition, and the MS/MS fragmentation pattern is consistent with the proposed structure, solidifying the assignment.

Conclusion

This guide outlines a robust, multi-technique analytical strategy for the comprehensive characterization of this compound. By following the detailed protocols for NMR and MS data acquisition and applying the interpretive principles discussed, researchers can unambiguously confirm the structure of this and other novel fluorinated compounds. This level of analytical rigor is paramount for advancing compounds through the drug development process, ensuring that subsequent biological and toxicological studies are based on a well-defined chemical entity.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Available from: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available from: [Link]

Technical Guide: A Strategic Approach to the Biological Activity Screening of 7-(Difluoromethyl)isoquinoline

Abstract: This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity, 7-(Difluoromethyl)isoquinoline. Recognizing the absence of prior art for this specific molecule, we leverage established principles of medicinal chemistry and pharmacology to construct a robust, multi-tiered screening cascade. The strategy is informed by the well-documented bioactivities of the isoquinoline scaffold and the unique physicochemical properties imparted by the difluoromethyl group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, assay selection, and data interpretation for the early-stage evaluation of this promising compound.

Introduction: Rationale and Strategic Imperatives

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a difluoromethyl (CF₂H) group at the 7-position is a deliberate synthetic modification intended to modulate the molecule's pharmacological profile. The CF₂H group can act as a bioisostere of hydroxyl, thiol, or amine groups and is recognized as a lipophilic hydrogen bond donor.[3][4][5] This substitution can enhance metabolic stability, improve cell membrane permeability, and alter target binding affinity, making this compound a compelling candidate for extensive biological evaluation.[6][7]

Given that this is a novel chemical entity, our primary directive is to design a screening strategy that is both broad in its initial scope and progressively focused. The objective is to efficiently identify and validate potential therapeutic activities while simultaneously profiling for potential liabilities. This guide outlines a three-stage screening cascade, a standard in early drug discovery, designed to maximize data generation while conserving resources.[8][9]

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign requires a logical progression from high-throughput methods to more complex, lower-throughput biological assays.[10] Our proposed cascade is designed to answer critical questions at each stage, enabling go/no-go decisions and guiding subsequent optimization efforts.

Caption: A three-stage screening cascade for this compound.

Stage 1: Primary Screening - Casting a Wide Net

The initial stage aims to broadly survey the bioactivity of this compound against diverse, high-value target classes known to be modulated by isoquinoline derivatives.

Target Class Selection Rationale

-

Protein Kinases: The isoquinoline scaffold is present in numerous kinase inhibitors.[11] Given the role of kinases in oncology and inflammatory diseases, this is a primary target class.[12][13] A broad panel screen is recommended.

-

G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs.[14][15] Isoquinolines are known to interact with various GPCRs.

-

General Cytotoxicity: A baseline cytotoxicity assessment is crucial to distinguish between targeted anti-proliferative effects (e.g., in cancer cells) and non-specific toxicity.[16]

Experimental Protocols: Primary Screens

Protocol 3.2.1: Broad Kinase Panel Screen

-

Objective: To identify potential inhibitory activity against a diverse panel of human protein kinases.

-

Methodology: Utilize a reputable contract research organization (CRO) offering large-scale kinase profiling, such as Reaction Biology's HotSpot™ assay or a similar radiometric platform.[17] These assays directly measure the transfer of ³³P-ATP to a substrate and are considered the gold standard, avoiding interference issues common with indirect formats.[17]

-

Procedure:

-

Submit this compound for screening against a panel of >300 kinases at a single, high concentration (e.g., 10 µM).

-

The assay measures the residual kinase activity in the presence of the test compound compared to a vehicle control (e.g., DMSO).

-

Data is typically reported as Percent Inhibition.

-

-

Interpretation: Kinases showing significant inhibition (e.g., >50%) are flagged as preliminary "hits" for follow-up.

Protocol 3.2.2: GPCR Activation/Inhibition Screen (cAMP Assay)

-

Objective: To assess agonist or antagonist activity at Gs- and Gi-coupled GPCRs by measuring changes in cyclic AMP (cAMP).

-

Methodology: A cell-based assay using a technology like Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase reporter gene.

-

Procedure:

-

Utilize stable cell lines expressing specific GPCRs of interest (e.g., adrenergic, dopaminergic, serotonergic receptors).

-

Antagonist Mode: Pre-incubate cells with this compound (e.g., 10 µM) for 15-30 minutes, then stimulate with a known agonist at its EC₈₀ concentration.

-

Agonist Mode: Incubate cells with this compound alone.

-

Following incubation, lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's protocol.

-

Compare the signal to vehicle-treated and agonist-only controls.

-

-

Interpretation: A significant decrease in the agonist-induced signal suggests antagonism, while a signal increase in the absence of agonist indicates agonism.

Protocol 3.2.3: Initial Cytotoxicity Screen (MTT Assay)

-

Objective: To determine the general cytotoxicity of the compound against representative cell lines.[18]

-

Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

-

Procedure:

-

Seed a panel of cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, and HEK293 - non-cancerous embryonic kidney) in 96-well plates and allow them to adhere overnight.[16]

-

Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Interpretation: A dose-dependent decrease in absorbance indicates cytotoxicity. This data provides an initial therapeutic window, comparing anti-proliferative effects in cancer lines to toxicity in non-cancerous lines.

Stage 2: Hit Confirmation and Secondary Assays

Hits identified in Stage 1 must be rigorously validated. This stage focuses on confirming the activity, determining potency, and ensuring the observed effect is not an artifact of the primary assay format.

Experimental Protocols: Secondary Screens

Protocol 4.1.1: Dose-Response and IC₅₀/EC₅₀ Determination

-

Objective: To quantify the potency of the compound against confirmed "hit" targets.

-

Methodology: Repeat the primary assay for each validated hit, but with an expanded, multi-point concentration range.

-

Procedure:

-

Prepare a serial dilution of this compound, typically covering 8 to 10 concentrations centered around the expected potency.

-

Perform the relevant kinase or GPCR assay as described in Protocols 3.2.1 and 3.2.2.

-

Plot the percent inhibition or activation against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

-

-

Data Presentation:

| Target | Assay Type | Result (IC₅₀/EC₅₀) | Hill Slope | R² |

| Kinase X | Radiometric | 150 nM | 1.1 | 0.99 |

| Kinase Y | Radiometric | 2.5 µM | 0.9 | 0.98 |

| GPCR Z | HTRF (Antagonist) | 450 nM | 1.0 | 0.99 |

Protocol 4.1.2: Orthogonal Assay Confirmation

-

Objective: To confirm the biological activity using a different assay technology to rule out compound interference with the primary assay components (e.g., fluorescence quenching, luciferase inhibition).

-

Methodology: For a kinase hit identified in a radiometric assay, an orthogonal method could be an enzyme-coupled fluorescence assay that detects ADP production.[21] For a GPCR hit, a BRET-based assay measuring receptor-transducer interaction can be used as an alternative to a second messenger assay.[22]

-

Procedure:

-

Select a suitable orthogonal assay format for the confirmed hit.

-

Perform a full dose-response curve as described in Protocol 4.1.1.

-

-

Interpretation: The IC₅₀/EC₅₀ value from the orthogonal assay should be in close agreement (typically within 3-5 fold) with the primary assay result to be considered a truly validated hit.

Stage 3: Early Safety and ADME Profiling

Before committing significant resources to lead optimization, it is critical to assess potential liabilities. Early ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling can prevent costly late-stage failures.

Caption: Workflow for early ADME and safety profiling of a validated hit.

Experimental Protocols: Safety & ADME

Protocol 5.1.1: hERG Channel Inhibition Assay

-

Objective: To assess the potential for cardiac toxicity by measuring inhibition of the hERG potassium channel, a critical off-target.[23] hERG inhibition can lead to fatal arrhythmias.[24]

-

Methodology: Automated patch clamp electrophysiology is the industry standard for this assessment.[25]

-

Procedure:

-

Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Employ an automated patch clamp system (e.g., QPatch).

-

Apply a specific voltage protocol to elicit hERG tail currents.[26]

-

Perfuse the cells with increasing concentrations of this compound.

-

Measure the inhibition of the hERG current and calculate an IC₅₀ value.

-

-

Interpretation: An IC₅₀ value below 10 µM is often considered a potential concern. The therapeutic index (hERG IC₅₀ / on-target IC₅₀) is a key metric; a ratio >100 is generally desired.

Protocol 5.1.2: In Vitro Metabolic Stability

-

Objective: To estimate the rate at which the compound is metabolized by liver enzymes, which predicts its in vivo half-life.[27][28]

-

Methodology: Incubation with liver microsomes, which contain the key Phase I metabolic enzymes (Cytochrome P450s).[29][30]

-

Procedure:

-

Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) and the necessary cofactor (NADPH) at 37°C.[28]

-

Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural log of the percent remaining versus time to determine the in vitro half-life (t½).

-

-

Data Presentation:

| Parameter | Result | Interpretation |

| In Vitro t½ (min) | 45 | Moderately Stable |

| Intrinsic Clearance (µL/min/mg) | 15.4 | Low to Moderate Clearance |

Conclusion and Forward Look

This technical guide outlines a logical and experimentally robust strategy for the initial biological characterization of this compound. By progressing through this three-stage cascade, researchers can efficiently identify and validate potential therapeutic activities, quantify potency, and uncover early-stage liabilities. The data generated will form a self-validating system, providing a strong foundation for subsequent hit-to-lead and lead optimization campaigns. The combination of the privileged isoquinoline scaffold with the modulating difluoromethyl group presents a compelling opportunity for the discovery of novel therapeutics.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Available at: [Link][3][4]

-

Yadav, P., Kumar, R., & Singh, P. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Available at: [Link][31]

-

Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link][1]

-

Ma, W. G., et al. (2023). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. Available at: [Link][2]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Available at: [Link]

-

Sato, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link][21]

-

Li, J., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link][27]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link][11]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Available at: [Link][28]

-

An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). biorxiv.org. Available at: [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. Available at: [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link][17]

-

Mao, Y., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed. Available at: [Link][12]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Available at: [Link]

-

High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Available at: [Link][13]

-

Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. Available at: [Link][6]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). aureliadiscovery.com. Available at: [Link][10]

-

Jiang, L., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link][14]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link][22]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Available at: [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. PubMed Central. Available at: [Link][8]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Available at: [Link]

-

Metabolic Stability. (n.d.). Frontage Laboratories. Available at: [Link][30]

-

Bioactive Molecules Containing Difluoromethylated Compounds. (n.d.). ResearchGate. Available at: [Link]

-

A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). ResearchGate. Available at: [Link][9]

-

Building GPCR screening cascades for lead generation. (2014). Drug Target Review. Available at: [Link]

-

Cardiovascular Safety hERG Channel Testing. (2026). g-d-c.com. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Available at: [Link][18]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (2019). PubMed Central. Available at: [Link][15]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link][16]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link][19]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link][20]

-

Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). aurorabiomed.com. Available at: [Link][23]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. Available at: [Link][26]

-

hERG Safety Assay. (n.d.). Creative Bioarray. Available at: [Link][25]

-

A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Available at: [Link][24]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025). ResearchGate. Available at: [Link][7]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI. Available at: [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. international-biopharma.com [international-biopharma.com]

- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 23. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]

- 24. rockefeller.edu [rockefeller.edu]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. fda.gov [fda.gov]

- 27. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 30. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 31. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Preliminary In Vitro Evaluation of 7-(Difluoromethyl)isoquinoline

Abstract

This guide outlines a comprehensive, scientifically rigorous strategy for the initial in vitro evaluation of 7-(Difluoromethyl)isoquinoline (DFM-IQ), a novel chemical entity. Recognizing that DFM-IQ is an uncharacterized compound, this document serves as a predictive roadmap rather than a review of existing data. We leverage the known biological activities of the isoquinoline scaffold and the unique physicochemical properties conferred by the difluoromethyl group to design a phased screening cascade. This cascade begins with broad cytotoxicity profiling, progresses to mechanistic apoptosis assays, and culminates in a targeted investigation of plausible signaling pathways, such as the EGFR kinase pathway. Each phase is supported by detailed, field-proven protocols and causality-driven experimental choices, providing researchers in drug development with a robust framework for assessing the therapeutic potential of DFM-IQ and similar novel molecules.

Strategic Rationale: Deconstructing this compound

The rational evaluation of a novel compound begins with an analysis of its core structure. This compound combines two moieties of significant interest in medicinal chemistry: the isoquinoline scaffold and the difluoromethyl (-CF2H) group.

-

The Isoquinoline Scaffold: This heterocyclic motif is a cornerstone of numerous natural products and synthetic drugs, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] Its rigid structure provides a valuable framework for interacting with biological targets. Many isoquinoline derivatives function by inhibiting key enzymes involved in cell signaling, such as protein kinases and topoisomerases, or by inducing apoptosis.[1][3]

-

The Difluoromethyl (-CF2H) Group: The strategic incorporation of fluorine is a key tactic in modern drug design.[4] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety is unique in that it can act as a lipophilic hydrogen bond donor.[5][6] This allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are critical for many drug-receptor interactions.[4] The introduction of a -CF2H group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][7]

Based on this structural analysis, our hypothesis is that DFM-IQ possesses potential as an anticancer agent, likely acting through the induction of apoptosis and/or the inhibition of a key cellular signaling pathway. The following evaluation cascade is designed to test this hypothesis systematically.

Phase 1: Foundational Cytotoxicity Screening

The first essential step is to determine if DFM-IQ exhibits cytotoxic activity against cancer cells and to assess its selectivity over non-cancerous cells. The MTT assay is a robust, high-throughput colorimetric method for this purpose, measuring the metabolic activity of living cells as a proxy for viability.[8][9]

Experimental Design: A panel of cell lines will be selected to provide a broad initial assessment:

-

MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

Jurkat: A human T-lymphocyte (leukemia) cell line.

-

HEK293T: A human embryonic kidney cell line, serving as a non-cancerous control to establish a selectivity index.

Workflow & Data Presentation: Cells will be treated with a range of DFM-IQ concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. The half-maximal inhibitory concentration (IC50), the concentration required to reduce cell viability by 50%, will be calculated for each cell line.[8]

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| Jurkat | T-cell Leukemia | 5.1 |

| HEK293T | Non-cancerous Kidney | >100 |

A promising result, as illustrated in the hypothetical data above, would show potent cytotoxicity against cancer cell lines with significantly lower activity against the non-cancerous HEK293T line, indicating a favorable therapeutic window.[9][10]

Phase 2: Mechanistic Elucidation - Apoptosis Induction

If DFM-IQ demonstrates selective cytotoxicity, the next logical question is how it induces cell death. Apoptosis (programmed cell death) is a common and desirable mechanism for anticancer agents.[11] We will employ two complementary assays to investigate this.

3.1. Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.[11]

3.2. Caspase-3/7 Activity Assay: Caspases-3 and -7 are the primary "executioner" caspases. Their activation is a hallmark of apoptosis, leading to the cleavage of key cellular proteins and cell disassembly.[14][15] A luminescent assay, such as the Caspase-Glo® 3/7 assay, provides a highly sensitive and quantitative measure of their activity.[14][16] The assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to enzyme activity.[14]

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates the decision-making and experimental flow for determining the mechanism of cell death.

Caption: Workflow for investigating apoptosis as the mechanism of action.

A positive result in this phase would be a significant increase in the Annexin V-positive cell population and a corresponding increase in luminescent signal from the Caspase-3/7 assay in DFM-IQ-treated cells compared to untreated controls.

Phase 3: Target Engagement & Pathway Analysis

Given that many isoquinoline derivatives act as kinase inhibitors, a plausible hypothesis is that DFM-IQ targets a specific signaling pathway crucial for cancer cell survival.[3][17][18] The Epidermal Growth Factor Receptor (EGFR) pathway is an excellent candidate for initial investigation, as it is frequently dysregulated in cancers like lung and breast cancer and is a known target of quinoline-based inhibitors.[19][20][21]

Hypothesis: DFM-IQ inhibits EGFR signaling, leading to decreased downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.[22]

Experimental Approach: Phospho-Protein Western Blotting We will use Western blotting with phospho-specific antibodies to probe the activation state of key proteins in the EGFR pathway.[23][24][25] A549 cells, which have high EGFR expression, will be serum-starved and then stimulated with EGF in the presence or absence of DFM-IQ. A decrease in the phosphorylated (activated) forms of EGFR and its downstream targets (like Akt and ERK) would provide strong evidence of pathway inhibition.[24]

Hypothesized EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling cascade and the hypothesized point of inhibition by DFM-IQ.

Caption: Hypothesized inhibition of the EGFR signaling cascade by DFM-IQ.

Successful inhibition would be visualized on a Western blot as a diminished band intensity for p-EGFR, p-Akt, and p-ERK in the DFM-IQ treated lanes compared to the EGF-stimulated control.

Detailed Experimental Protocols

5.1. Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DFM-IQ in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[26]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression.

5.2. Protocol: Annexin V & PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with DFM-IQ (at its IC50 concentration) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]

-

Staining: Resuspend ~2 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) will be quantified.

5.3. Protocol: Phospho-Protein Western Blot

-

Cell Treatment: Plate A549 cells and grow to 80% confluency. Serum-starve the cells for 12-18 hours. Pre-treat with DFM-IQ for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[25]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[25] Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

Conclusion and Next Steps

This in-depth guide provides a logical, phased framework for the preliminary in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and pathway analyses, researchers can efficiently build a comprehensive profile of this novel compound's biological activity.

The hypothetical data presented herein—potent and selective cytotoxicity, induction of apoptosis via caspase activation, and inhibition of the EGFR signaling pathway—would collectively position DFM-IQ as a promising lead candidate for further preclinical development. Subsequent steps would involve broader kinase profiling to confirm target specificity, in vivo efficacy studies in animal models, and initial ADME/Tox profiling.

References

- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]

- Jayanthi, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570451/]

- Wee, P., & Wang, Z. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233830/]

- Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [URL: https://www.alfa-chemistry.

- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.

- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-principle-and-protocol/annexin-v-pi-staining-apoptosis-detection]

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/en-ca/resources/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]

- BenchChem. Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. [URL: https://www.benchchem.com/application-notes/4-substituted-isoquinolines-as-kinase-inhibitors]

- Unnisa, H., et al. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14728222.2023.2245244]

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/the-difluoromethoxy-group-a-strategic-asset-in-modern-medicinal-chemistry]

- J. Med. Chem. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10589]

- Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]

- Scaltriti, M., & Baselga, J. Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16912663/]

- Proteintech Group. Tips for detecting phosphoproteins by western blot. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]

- Sigismund, S., et al. Targeting the EGFR signaling pathway in cancer therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160134/]

- University of Iowa. The Annexin V Apoptosis Assay. [URL: https://flowcytometry.uiowa.edu/sites/flowcytometry.uiowa.edu/files/Annexin_V_Apoptosis_Assay_0.pdf]

- ResearchGate. The EGFR signaling pathway in human cancers. [URL: https://www.researchgate.

- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.

- Foucourt, A., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3582]

- protocols.io. Caspase 3/7 Activity. (2025-04-01). [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2jov8j/v1]

- FUJIFILM Wako Chemicals. Western Blot Analysis of Phosphorylated Proteins. [URL: https://labchem-wako.fujifilm.

- Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00215]

- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [URL: https://www.bio-techne.

- ResearchGate. Cytotoxicity tests of compounds by MTT assay. [URL: https://www.researchgate.net/figure/Cytotoxicity-tests-of-compounds-by-MTT-assay-Cells-were-treated-with-various-compounds_fig2_265935967]

- Wang, Y., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9785233/]

- Ye, B., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [URL: https://www.jove.

- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15). [URL: https://ijpra.com/index.php/journal/article/view/1603]

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). [URL: https://www.researchgate.net/publication/384074251_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]

- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]

- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Lee, H., et al. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593457/]

- Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit. (2024-09-24). [URL: https://www.caymanchem.com/product/10011017/caspase-3-7-cell-based-activity-assay-kit]

- MilliporeSigma. Muse™ Caspase-3/7 Kit User's Guide. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=MCH100108&SystemType=CAS&ContentID=201507.114&retURL=https%3A%2F%2Fwww.emdmillipore.